Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate
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Overview
Description
Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H16FNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with piperidine-3-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may employ more advanced purification techniques such as chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-chlorophenyl)piperidine-3-carboxylate
- Methyl 5-(3-bromophenyl)piperidine-3-carboxylate
- Methyl 5-(3-methylphenyl)piperidine-3-carboxylate
Uniqueness
Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds with different substituents.
Properties
Molecular Formula |
C13H16FNO2 |
---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
methyl 5-(3-fluorophenyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C13H16FNO2/c1-17-13(16)11-5-10(7-15-8-11)9-3-2-4-12(14)6-9/h2-4,6,10-11,15H,5,7-8H2,1H3 |
InChI Key |
XUWCFBZWGOBXKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CNC1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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